2-Azido-1,1,1-trifluoroethane
Overview
Description
2-Azido-1,1,1-trifluoroethane is a fluorinated organic compound with the molecular formula C₂H₂F₃N₃. It is characterized by the presence of an azide group (-N₃) and three fluorine atoms attached to an ethane backbone.
Scientific Research Applications
2-Azido-1,1,1-trifluoroethane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various fluorinated organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including as antifungal and antitumor agents.
Biological Research: The compound is used in bioconjugation techniques, where it helps in labeling biomolecules for imaging and diagnostic purposes.
Mechanism of Action
Mode of Action
It’s known that azides can undergo a variety of reactions, including nucleophilic substitution, reduction, and cycloaddition . For instance, the nucleophilic nitrogen of a primary amine can attack the terminal nitrogen of the azido moiety to form an intermediate, which can then undergo further reactions .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 2-Azido-1,1,1-trifluoroethane typically involves the reaction of sodium azide with 2,2,2-trifluoroethyl 4-methylbenzenesulfonate in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures (around 120°C) for several hours to yield the desired product .
Chemical Reactions Analysis
2-Azido-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Substitution Reactions: The azide group can be substituted by other nucleophiles, leading to the formation of different functionalized derivatives.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions include triazoles, amines, and other functionalized organic compounds, depending on the specific reagents and conditions used .
Comparison with Similar Compounds
2-Azido-1,1,1-trifluoroethane can be compared with other fluorinated azides, such as:
1-Azido-1,1,2,2-tetrafluoroethane: This compound has two additional fluorine atoms, which can influence its reactivity and stability.
2-Iodo-1,1,1-trifluoroethane: This compound contains an iodine atom instead of an azide group, leading to different chemical properties and applications.
2,2,2-Trifluoroethyl azide: Similar to this compound, but with different substitution patterns that affect its reactivity.
The uniqueness of this compound lies in its combination of fluorine and azide functionalities, which provide a balance of stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-azido-1,1,1-trifluoroethane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3N3/c3-2(4,5)1-7-8-6/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPWZBSZQKPQGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479076 | |
Record name | Ethane, 2-azido-1,1,1-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
846057-92-9 | |
Record name | Ethane, 2-azido-1,1,1-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.